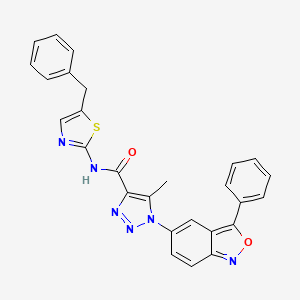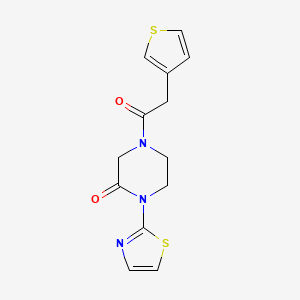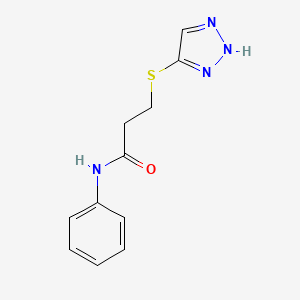
2,2'-((3-(2,6-Dimethoxyphenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,2’-((3-(2,6-Dimethoxyphenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride” is a chemical compound with a molecular weight of 233.69 . It is also known as 2-(2,6-dimethoxyphenoxy)ethanamine hydrochloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 233.69 . A related compound, 2-(2,6-dimethoxyphenoxy)ethanol, has a molecular formula of C10H14O4 .Aplicaciones Científicas De Investigación
Esterification and Methylation Techniques
Radin et al. (1960) explored the use of 2,2-dimethoxypropane in the preparation of methyl esters, highlighting a method that could potentially be adapted for compounds with similar functional groups, such as 2,2'-((3-(2,6-Dimethoxyphenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride, for esterification and methylation purposes (Radin, Hajra, & Akahori, 1960).
Fluorescence Derivatization for Chromatography
Yamaguchi et al. (1987) described a highly sensitive fluorescence derivatization reagent for alcohols, which could be relevant in analyzing or modifying compounds with hydroxy groups, suggesting potential analytical or synthetic applications of this compound (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987).
Photochemical Reactions and Aryl Cations
Protti et al. (2004) investigated the photochemistry of certain chloroanisoles, leading to aryl cations, a process that could be explored with structurally similar compounds for synthesizing new materials or facilitating unique chemical transformations (Protti, Fagnoni, Mella, & Albini, 2004).
Enzymatic Modification for Antioxidant Synthesis
Adelakun et al. (2012) demonstrated the laccase-mediated oxidation of 2,6-dimethoxyphenol to produce dimers with enhanced antioxidant capacity. This approach could be applicable to the enzymatic modification of similar compounds for developing bioactive materials or improving existing compounds' antioxidant properties (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).
Synthesis and Characterization of Polyols
Wu et al. (2009) prepared polyfunctional polyols from an epoxy resin, which involves secondary amines, indicating potential pathways for synthesizing or modifying polymeric materials using compounds with similar structural features for applications in polyurethane production (Wu, Kong, Huang, Chen, & Chu, 2009).
Anodic Cyclization for Organic Synthesis
Okimoto et al. (2013) explored the electrooxidation of certain malonates to produce cyclized products, a methodology that could be adapted for synthesizing cyclic compounds or intermediates from linear precursors with similar functional groups (Okimoto, Yamamori, Ohashi, Hoshi, & Yoshida, 2013).
Propiedades
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(2,6-dimethoxyphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6.ClH/c1-20-13-4-3-5-14(21-2)15(13)22-11-12(19)10-16(6-8-17)7-9-18;/h3-5,12,17-19H,6-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMHCDOPHNZUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCC(CN(CCO)CCO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclohexyl-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2751934.png)








![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2751947.png)
![Potassium [3-(trifluoromethyl)benzyl]trifluoroborate](/img/structure/B2751949.png)


